Quinagolide hydrochloride (CAS 94424-50-7) is a synthetic, non-ergoline dopamine D2 receptor agonist utilized extensively in neuroendocrinology and receptor pharmacology [1]. Unlike traditional ergot derivatives, it presents a highly selective binding profile for the D2 receptor while lacking the structurally inherent side-effect liabilities of ergoline compounds[2]. Supplied as a stable hydrochloride salt, it exhibits a defined melting point of 231-237°C (with decomposition) and improved handling characteristics compared to its free base form [1]. Its primary procurement value lies in its use as a highly specific D2-targeting reference material, an active pharmaceutical ingredient (API) for hyperprolactinemia formulations, and a baseline comparator in 5-HT2B-sparing drug development workflows [2].
Substituting quinagolide hydrochloride with common ergot-derived D2 agonists, such as bromocriptine or cabergoline, introduces critical confounding variables in both clinical formulation and in-vitro receptor assays [1]. Ergot derivatives universally exhibit significant off-target affinity for the 5-HT2B serotonin receptor, a pathway directly linked to fibrotic cellular responses and cardiac valvulopathy[1]. Furthermore, the pharmacokinetic profile of bromocriptine (half-life ~7 hours) necessitates frequent dosing, whereas quinagolide’s extended half-life supports stable, once-daily physiological modeling[2]. Utilizing the hydrochloride salt specifically prevents the severe precipitation and solvent-shift issues commonly encountered when attempting to formulate the highly lipophilic quinagolide free base into aqueous physiological buffers [3].
In comparative functional assays evaluating the safety margin between dopaminergic (D2S) efficacy and serotoninergic (5-HT2B) off-target effects, quinagolide demonstrates a vastly superior selectivity profile [1]. The potency ratio between D2S and 5-HT2B receptor activation for quinagolide is approximately 2100-fold [1]. In stark contrast, the ergot derivative cabergoline shows only a 290-fold margin, and bromocriptine a mere 50-fold margin [1]. This massive quantitative difference makes quinagolide the optimal procurement choice for D2-specific research where 5-HT2B-mediated fibrotic pathway activation must be strictly excluded.
| Evidence Dimension | D2S vs 5-HT2B Potency Ratio |
| Target Compound Data | ~2100x selectivity margin |
| Comparator Or Baseline | Cabergoline (290x) and Bromocriptine (50x) |
| Quantified Difference | 7.2x greater margin than cabergoline; 42x greater than bromocriptine |
| Conditions | Recombinant human D2S (HEK-293) and 5-HT2B (CHO) cell functional assays |
Ensures high-fidelity D2 receptor data without confounding fibrotic or off-target serotonergic signaling inherent to ergot-based alternatives.
For in-vivo neuroendocrine modeling, maintaining steady-state receptor activation is critical. Quinagolide hydrochloride exhibits an elimination half-life of 17 to 22 hours, enabling stable once-daily dosing regimens [1]. Bromocriptine, the standard historical comparator, possesses a highly transient half-life of approximately 7 hours, leading to severe fluctuations in plasma concentration and requiring multiple daily interventions [1]. This pharmacokinetic stability reduces handling stress in animal models and provides a more consistent suppression of prolactin secretion over a 24-hour period [1].
| Evidence Dimension | Elimination Half-Life |
| Target Compound Data | 17 - 22 hours |
| Comparator Or Baseline | Bromocriptine (~7 hours) |
| Quantified Difference | ~2.5x to 3x longer half-life |
| Conditions | In-vivo pharmacokinetic profiling |
Reduces dosing frequency and eliminates plasma concentration volatility in longitudinal neuroendocrine studies.
The free base form of quinagolide is highly lipophilic and notoriously difficult to maintain in aqueous solutions, leading to solvent-shift precipitation in biological assays. Procurement of the specific hydrochloride salt form (CAS 94424-50-7) resolves this critical bottleneck [1]. While still sparingly soluble in pure water (approx. 0.2%), the hydrochloride salt readily forms stable, high-concentration stock solutions in DMSO or ethanol, which can then be successfully diluted into physiological buffers without immediate precipitation [2]. It also provides a defined melting point (231-237°C) for rigorous quality control during manufacturing [2].
| Evidence Dimension | Formulation Stability and Melting Point |
| Target Compound Data | Stable HCl salt, MP 231-237°C, 0.2% aqueous solubility |
| Comparator Or Baseline | Quinagolide free base (highly prone to aqueous precipitation, lower stability) |
| Quantified Difference | Superior dissolution kinetics from organic stocks into aqueous media |
| Conditions | Standard laboratory formulation and API quality control |
Prevents costly assay failures caused by compound precipitation in cell culture media or in-vivo dosing vehicles.
Because quinagolide hydrochloride lacks the ergoline ring structure and exhibits a 2100-fold selectivity for D2S over 5-HT2B, it is the premier reference agonist for high-throughput screening and functional assays where researchers must isolate D2-mediated pathways from serotonergic interference [1].
With its 17-22 hour half-life, quinagolide hydrochloride is highly suited for longitudinal animal models of hyperprolactinemia or pituitary adenomas [2]. It allows for once-daily dosing, minimizing animal handling stress and avoiding the fluctuating plasma levels associated with short-acting agents like bromocriptine [2].
In cardiovascular and neuropharmacology drug development, quinagolide serves as a critical structural and functional benchmark for designing next-generation dopamine agonists that avoid the cardiac valvulopathy risks inherent to cabergoline and pergolide [1].
The predictable melting point (231-237°C) and enhanced dissolution kinetics of the hydrochloride salt make it the mandatory form for developing stable, high-concentration organic stock solutions prior to aqueous dilution in pharmaceutical manufacturing[3].